1,3-Dibromo-5-(4-fluorobenzyl)benzene
CAS No.: 1646313-44-1
Cat. No.: VC11669112
Molecular Formula: C13H9Br2F
Molecular Weight: 344.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1646313-44-1 |
---|---|
Molecular Formula | C13H9Br2F |
Molecular Weight | 344.02 g/mol |
IUPAC Name | 1,3-dibromo-5-[(4-fluorophenyl)methyl]benzene |
Standard InChI | InChI=1S/C13H9Br2F/c14-11-6-10(7-12(15)8-11)5-9-1-3-13(16)4-2-9/h1-4,6-8H,5H2 |
Standard InChI Key | UQJNPKMBJAKHNJ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)F |
Canonical SMILES | C1=CC(=CC=C1CC2=CC(=CC(=C2)Br)Br)F |
Introduction
Structural and Physicochemical Properties
The molecular framework of 1,3-Dibromo-5-(4-fluorobenzyl)benzene combines bromine’s electronegativity with the steric and electronic effects of the fluorobenzyl group. Although experimental data for this exact compound are sparse, analogous structures such as 1,3-Dibromo-5-fluorobenzene (CAS 1435-51-4) offer proxy metrics . Key properties include:
Table 1: Comparative Physicochemical Data for Related Halogenated Benzenes
The density of 1,3-Dibromo-5-fluorobenzene (2.018 g/cm³) reflects the heavy atom contribution from bromine, while its boiling point (204–206°C) aligns with typical halogenated aromatics . The fluorobenzyl group in the target compound likely elevates its lipophilicity, as evidenced by the logP value of 3.75 for 1,3-Dibromo-5-fluorobenzene .
Synthesis and Reaction Pathways
The synthesis of 1,3-Dibromo-5-(4-fluorobenzyl)benzene may involve multi-step halogenation and coupling reactions. A plausible route derives from methods used for analogous compounds:
Bromination of Fluorobenzene Derivatives
Bromination of 5-fluorobenzyl bromide using N-bromosuccinimide (NBS) under radical conditions (e.g., benzoyl peroxide in CCl₄) could introduce bromine at the 1- and 3-positions . Industrial-scale production might employ continuous flow reactors to optimize yield and purity .
Friedel-Crafts Alkylation
Introducing the 4-fluorobenzyl group via Friedel-Crafts alkylation using AlCl₃ as a catalyst could anchor the substituent at the 5-position. This method is effective for attaching benzyl groups to electron-deficient aromatic rings .
Purification and Characterization
Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%). Structural validation typically employs NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and X-ray crystallography for crystalline derivatives .
Stability and Degradation Behavior
Halogenated aromatics like 1,3-Dibromo-5-(4-fluorobenzyl)benzene exhibit moderate stability under ambient conditions but are susceptible to photolytic and hydrolytic degradation. Studies on similar compounds, such as 2-(4-fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole, reveal hydrolysis half-lives of 25.3 days at pH 7 and 25°C, forming methoxy derivatives . Degradation pathways often involve:
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Hydrolysis: Cleavage of the benzyl ether or sulfonyl groups.
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Photolysis: Radical-mediated dehalogenation or ring opening under UV light .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
1,3-Dibromo-5-fluorobenzene serves as a precursor in antiviral and anticancer agents . The 4-fluorobenzyl moiety in the target compound could enhance binding affinity to biological targets, such as enzyme active sites or G-protein-coupled receptors.
Materials Science
Halogenated benzenes are integral to liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). For example, cyclometallated platinum complexes derived from dibromofluorobenzenes enable tunable phosphorescence in OLEDs .
Agrochemicals
The compound’s lipophilicity and stability make it a candidate for herbicides and insecticides, leveraging fluorine’s metabolic resistance and bromine’s bioactivity .
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